molecular formula C27H28ClN5O9S3 B109442 Cefcanel daloxate hydrochloride CAS No. 92602-21-6

Cefcanel daloxate hydrochloride

Cat. No. B109442
CAS RN: 92602-21-6
M. Wt: 698.2 g/mol
InChI Key: HFVATKYQUGKLGL-PCQLZLFJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cefcanel daloxate hydrochloride is a new oral cephalosporin prodrug . It is a double cephem ester of cefcanel, which is the active principle released in the body after uptake of an intermediate cephem mono ester . It is also known as KY-109, and it is a pro-drug to improve oral absorption of KY-087 .


Chemical Reactions Analysis

The pharmacokinetics of cefcanel were investigated following a single oral dose of cefcanel daloxate hydrochloride 300 mg to healthy volunteers and patients with various degrees of stable renal insufficiency . Cefcanel renal clearance and fraction excreted in the urine were linearly correlated with renal function .

Scientific Research Applications

Pharmacokinetics and Renal Function

  • Cefcanel daloxate hydrochloride, a new oral cephalosporin prodrug, demonstrates specific pharmacokinetics in relation to renal function. The renal clearance and fraction excreted in urine of cefcanel correlate linearly with renal function, indicating variations in plasma concentration and half-life based on glomerular filtration rate (GFR) (Edwall et al., 1994).

Metabolism and Bioavailability

  • The pharmacokinetics of cefcanel daloxate hydrochloride’s metabolites were investigated, showing that the absolute oral bioavailability of cefcanel is approximately 40%. Interestingly, when administered orally, a significant portion of urinary excretion is due to metabolites other than cefcanel, suggesting biotransformation in the gastrointestinal tract (Edwall et al., 1993).

In Vivo Efficacy Comparison with Cefaclor

  • Cefcanel daloxate has been compared to cefaclor for in vivo efficacy using a localized thigh infection model in mice. Both drugs demonstrated a similar reduction in viable bacterial count, although cefcanel displayed a longer half-life, suggesting differences in pharmacodynamics (Magni & Lionell, 1990).

Clinical Efficacy in Urinary Tract Infections

  • A study compared the efficacy of cefcanel daloxate with amoxicillin in treating acute uncomplicated urinary tract infections. The results indicated comparable efficacy and adverse effects for both drugs, offering an alternative therapeutic option (Nicolle et al., 1993).

Novel Oral Cephalosporins Development

  • Cefcanel daloxate hydrochloride is part of ongoing development in oral cephalosporins, with efforts to enhance efficacy and spectrum, particularly against Gram-negative bacterial infections. This indicates its role in the broader context of antimicrobial therapy development (Cazzola, 2000).

Comparative Study with Penicillin

  • A randomized, double-blind, multicentre study found that cefcanel daloxate at 300 mg bid was as effective and well-tolerated as phenoxymethylpenicillin in treating acute pharyngotonsillitis, providing an effective alternative to penicillin (Grunfeld et al., 1994).

In Vitro Activity Comparison

  • Cefcanel has been compared to other oral cephalosporins for in vitro activity against various aerobic and anaerobic bacteria. It demonstrated superior activity against certain pathogens, emphasizing its potential clinical significance (Chin et al., 1991).

properties

IUPAC Name

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (6R,7R)-7-[[(2R)-2-[(2S)-2-aminopropanoyl]oxy-2-phenylacetyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N5O9S3.ClH/c1-12(28)24(35)41-20(15-7-5-4-6-8-15)21(33)29-18-22(34)32-19(25(36)38-9-17-13(2)39-27(37)40-17)16(10-42-23(18)32)11-43-26-31-30-14(3)44-26;/h4-8,12,18,20,23H,9-11,28H2,1-3H3,(H,29,33);1H/t12-,18+,20+,23+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFVATKYQUGKLGL-PCQLZLFJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=O)O1)COC(=O)C2=C(CSC3N2C(=O)C3NC(=O)C(C4=CC=CC=C4)OC(=O)C(C)N)CSC5=NN=C(S5)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(OC(=O)O1)COC(=O)C2=C(CS[C@H]3N2C(=O)[C@H]3NC(=O)[C@@H](C4=CC=CC=C4)OC(=O)[C@H](C)N)CSC5=NN=C(S5)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28ClN5O9S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30239068
Record name Cefcanel daloxate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30239068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

698.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cefcanel daloxate hydrochloride

CAS RN

92602-21-6
Record name Cefcanel daloxate hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092602216
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cefcanel daloxate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30239068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cefcanel daloxate hydrochloride
Reactant of Route 2
Reactant of Route 2
Cefcanel daloxate hydrochloride
Reactant of Route 3
Cefcanel daloxate hydrochloride
Reactant of Route 4
Cefcanel daloxate hydrochloride
Reactant of Route 5
Reactant of Route 5
Cefcanel daloxate hydrochloride
Reactant of Route 6
Reactant of Route 6
Cefcanel daloxate hydrochloride

Citations

For This Compound
12
Citations
B Edwall, L Slettevold… - Journal of …, 1994 - academic.oup.com
… a single oral dose of cefcanel daloxate hydrochloride 300 mg to healthy volunteers and to … age received a single oral dose of cefcanel daloxate hydrochloride together with an iv bolus …
Number of citations: 7 academic.oup.com
B Edwall, A Arvidsson, D Lake-Bakaar… - DRUG METABOLISM …, 1993 - Citeseer
… main metabolftes of cefcanel daloxate hydrochloride, a new … of [14C] cefcanel daloxate hydrochloride to 7 healthy male … administra-tion of cefcanel daloxate hydrochloride and the extent …
Number of citations: 4 citeseerx.ist.psu.edu
K Lanbeck-Vallén, J Carlqvist - Journal of Chromatography B: Biomedical …, 1992 - Elsevier
… In animal studies [2] only cefcanel could be detected in the portal blood after administration of cefcanel daloxate hydrochloride, indicating that the release of the active drug from the …
Number of citations: 2 www.sciencedirect.com
M Cazzola - Expert Opinion on Investigational Drugs, 2000 - Taylor & Francis
… FKO41 is in Phase 1 trials, cefdinir, cefprozil, cefetamet pivoxil, cefcapene pivoxil and cefcanel daloxate hydrochloride are currently in Phase II trials. S-1090 is currently in Phase III trials …
Number of citations: 15 www.tandfonline.com
T Bergan, J da Fonseca - Chemotherapy, 1991 - karger.com
The minimum inhibitory concentration (MIC) of cefcanel, a new oral cephalosporin, has been tested against 153 staphylococci subdivided into the species Staphylococcus aureus, S. …
Number of citations: 2 karger.com
D Leveque, C Gallion-Renault, H Monteil… - … of Chromatography A, 1998 - Elsevier
… Cefcanel daloxate hydrochloride (Astra) is a prodrug for oral use. It is a double cephem ester of cefcanel [22]which is the active entity obtained after removal of the alanine ester in the …
Number of citations: 24 www.sciencedirect.com
KS Pang, QJ Yang, K Noh - Biopharmaceutics & Drug …, 2017 - Wiley Online Library
… Cefcanel daloxate hydrochloride (cephalosporin prodrug) Human in vivo Esterolysis/cefcanel [further metabolized to mandelic acid glycine conjugate (MAGC) and N-mandelyl-2-…
Number of citations: 5 onlinelibrary.wiley.com
J Preito, DC Wheeler, JR Morgan - researchgate.net
… Pharmacokinetics of oral cefcanel daloxate hydrochloride in healthy volunteers and patients with various degrees of impaired renal function …
Number of citations: 0 www.researchgate.net
T Midtvedt - Side Effects of Drugs Annual, 1992 - Elsevier
Publisher Summary This chapter discusses the effects of penicillins, cephalosporins, and tetracyclines. The effects of antibiotics on human and non-primate male reproductive …
Number of citations: 0 www.sciencedirect.com
SJ Roffey, RS Obach, JI Gedge… - Drug metabolism …, 2007 - Taylor & Francis
Mass balance excretion studies in laboratory animals and humans using radiolabeled compounds represent a standard part of the development process for new drugs. From these …
Number of citations: 223 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.